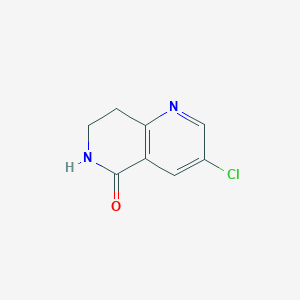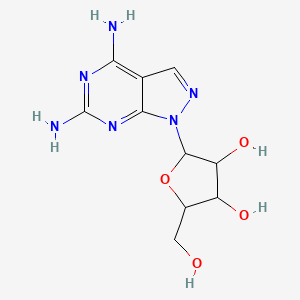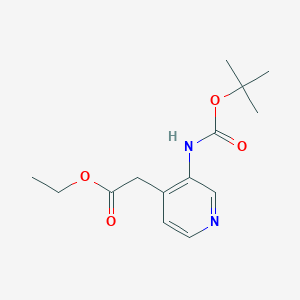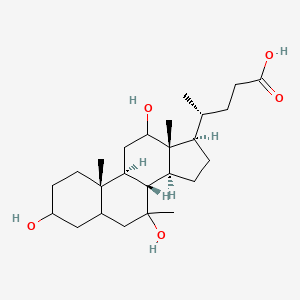
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound contains a fluorene moiety (9H-fluoren-9-yl), which contributes to its aromatic character.
- The carbonyl group (C=O) is attached to an amino group (NH₂), forming an amide linkage.
- The tetrahydro-2H-pyran-4-yl group adds a cyclic ether ring to the structure.
- The chiral center at the alpha carbon (Cα) gives rise to the (S)-stereoisomer.
准备方法
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Fluorene Derivative Synthesis
- Start with fluorene (9H-fluorene) as the precursor.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
- Introduce the tetrahydro-2H-pyran-4-yl group via a cyclization reaction.
- Deprotect the amino group to reveal the primary amine.
-
Amide Formation
- React the primary amine with an acid chloride (e.g., fluorenylmethoxycarbonyl chloride, Fmoc-Cl) to form the amide bond.
Industrial Production:
Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above. Precise conditions and catalysts vary depending on the manufacturer.
化学反应分析
Reactions:
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the amide nitrogen.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH).
Hydrolysis: Acidic or basic hydrolysis conditions.
科学研究应用
This compound finds applications in various fields:
Medicine: Investigated as potential drugs due to its unique structure and chiral properties.
Materials Science: Used in the design of novel materials.
Chemical Biology: Studied for its interactions with biological macromolecules.
作用机制
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular pathways. Further research is needed to elucidate these details.
相似化合物的比较
While there are no direct analogs, we can compare it to related structures:
Fluorenyl Amides: Similar compounds with fluorene-based amide linkages.
Pyran Derivatives: Explore compounds containing tetrahydro-2H-pyran rings.
属性
分子式 |
C24H27NO5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(10-9-16-11-13-29-14-12-16)25-24(28)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21-22H,9-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI 键 |
WHIVQOANKNCZNL-QFIPXVFZSA-N |
手性 SMILES |
C1COCCC1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1COCCC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)




![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)

![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)


